

# SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | SRPIN803 |           |  |  |
| Cat. No.:            | B610994  | Get Quote |  |  |

A Technical Guide for Researchers and Drug Development Professionals

**SRPIN803** is a potent small molecule compound that functions as a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Emerging research has highlighted its potential as a therapeutic agent in oncology, primarily through its antiangiogenic properties and its ability to modulate key signaling pathways involved in cancer progression. This technical guide provides a comprehensive overview of **SRPIN803**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its anti-cancer applications.

### **Core Mechanism of Action**

**SRPIN803** exerts its biological effects by inhibiting two key kinases:

- SRPK1: This kinase plays a crucial role in the phosphorylation of serine/arginine-rich (SR) splicing factors, which are essential for pre-mRNA splicing.[1] Overexpression of SRPK1 has been linked to the progression of various cancers.[3] A key function of SRPK1 in cancer is its regulation of vascular endothelial growth factor (VEGF) splicing.[3][4] By phosphorylating splicing factors, SRPK1 promotes the generation of pro-angiogenic VEGF-A isoforms.[3][4]
   [5]
- CK2: This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] CK2 is frequently overexpressed in cancer cells and contributes to tumor development and maintenance.[6]



The dual inhibition of SRPK1 and CK2 by **SRPIN803** leads to a reduction in VEGF production, thereby inhibiting angiogenesis.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **SRPIN803** in various preclinical studies.

Table 1: Kinase Inhibitory Activity of SRPIN803

| Kinase Target | Substrate    | IC50 Value | Reference |
|---------------|--------------|------------|-----------|
| SRPK1         | LBRNt(62-92) | 7.5 µM     | [6]       |
| SRPK1         | 2.4 μΜ       | [2]        |           |
| CK2           | 0.68 μΜ      | [6]        | _         |
| CK2           | 203 nM       | [2]        | _         |

Table 2: In Vitro Anti-Proliferative Activity of SRPIN803

| Cell Line | Cancer Type               | Parameter     | Concentration | Reference |
|-----------|---------------------------|---------------|---------------|-----------|
| Hcc827    | Lung<br>Adenocarcinoma    | GI50          | 80-98 μM      | [2][6]    |
| PC3       | Prostate Cancer           | GI50          | 80-98 μΜ      | [2][6]    |
| U87       | Glioblastoma              | GI50          | 80-98 μΜ      | [2][6]    |
| A549      | Lung Cancer               | GI50          | >100 µM       | [6]       |
| MCF7      | Breast Cancer             | Not specified | Not specified |           |
| HeLa      | Cervical Cancer           | GI50          | >100 µM       | [6]       |
| MRC5      | Normal Lung<br>Fibroblast | Not specified | Not specified |           |

Table 3: In Vivo Anti-Angiogenic Activity of SRPIN803



| Model System                                             | Assay                               | Concentration                    | Effect                               | Reference |
|----------------------------------------------------------|-------------------------------------|----------------------------------|--------------------------------------|-----------|
| Zebrafish<br>Embryos                                     | Angiogenesis<br>Inhibition          | 100 μΜ                           | Inhibition of zebrafish angiogenesis | [1][2]    |
| Zebrafish<br>Embryos (one-<br>cell stage)                | Angiogenesis<br>Inhibition          | 10 μM (4.6 nL<br>microinjection) | Blockade of angiogenesis             | [2]       |
| Mouse Model of<br>Age-related<br>Macular<br>Degeneration | Choroidal<br>Neovascularizati<br>on | Topical<br>administration        | Significant<br>inhibition            | [1][2]    |

# Signaling Pathways and Experimental Workflows SRPIN803 Mechanism of Action in Cancer

The following diagram illustrates the proposed mechanism of action of **SRPIN803** in cancer, focusing on its impact on the SRPK1/CK2 and VEGF signaling pathways.





Click to download full resolution via product page

**Figure 1:** Proposed mechanism of **SRPIN803** in cancer.



## **General Experimental Workflow for Evaluating SRPIN803**

The following diagram outlines a typical experimental workflow for investigating the anti-cancer effects of **SRPIN803**.



Click to download full resolution via product page

**Figure 2:** General experimental workflow for **SRPIN803** evaluation.

# Detailed Experimental Protocols In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SRPIN803** against SRPK1 and CK2.

#### Materials:

Recombinant human SRPK1 and CK2 enzymes.



- Specific peptide substrate for each kinase (e.g., LBRNt(62-92) for SRPK1).
- SRPIN803 stock solution (in DMSO).
- ATP, [y-32P]ATP or fluorescently labeled ATP analog.
- Kinase reaction buffer.
- · 96-well plates.
- Scintillation counter or fluorescence plate reader.

#### Procedure:

- Prepare serial dilutions of **SRPIN803** in kinase reaction buffer.
- In a 96-well plate, add the kinase, its specific substrate, and the diluted SRPIN803 or vehicle control (DMSO).
- Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP (or fluorescent ATP analog).
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
- Wash the membrane to remove unincorporated ATP.
- Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
- Plot the percentage of kinase activity against the logarithm of **SRPIN803** concentration.
- Calculate the IC50 value using non-linear regression analysis.

## Cell Viability/Cytotoxicity Assay (MTT Assay)

## Foundational & Exploratory





Objective: To assess the effect of **SRPIN803** on the viability and proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines of interest.
- Complete cell culture medium.
- SRPIN803 stock solution (in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- 96-well cell culture plates.
- · Microplate reader.

#### Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of SRPIN803 or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% cell killing) values from the dose-response curves.



## **Zebrafish Angiogenesis Assay**

Objective: To evaluate the in vivo anti-angiogenic activity of **SRPIN803**.

#### Materials:

- Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP)).
- SRPIN803 stock solution (in DMSO).
- Embryo medium.
- Microinjection apparatus (for one-cell stage assay).
- Fluorescence microscope.

Procedure (Embryo Water Treatment):

- · Collect fertilized zebrafish embryos.
- At 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo
  medium with different concentrations of SRPIN803 or vehicle control.
- Incubate the embryos at 28.5°C.
- At 72 hpf, anesthetize the embryos and mount them for imaging.
- Capture fluorescent images of the intersegmental vessels (ISVs).
- Quantify the extent of angiogenesis by measuring the length or number of ISVs.

Procedure (Microinjection):

- Prepare a microinjection solution of SRPIN803 at the desired concentration.
- At the one-cell stage, microinject a small volume (e.g., 4.6 nL) of the SRPIN803 solution into the yolk of the embryos.[2]
- Raise the injected embryos in standard embryo medium at 28.5°C.



• At 72 hpf, image and quantify angiogenesis as described above.

### **Conclusion and Future Directions**

SRPIN803 represents a promising therapeutic candidate for cancer treatment due to its dual inhibitory action on SRPK1 and CK2, leading to the suppression of angiogenesis. The preclinical data gathered to date provides a strong rationale for further investigation. Future research should focus on optimizing the potency and selectivity of SRPIN803, exploring its efficacy in a broader range of cancer models, and elucidating the full spectrum of its downstream effects beyond the VEGF pathway. Combination studies with other anti-cancer agents could also unlock synergistic therapeutic benefits. The detailed protocols provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of SRPIN803 from the laboratory to the clinic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Cancer Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610994#srpin803-s-potential-in-cancer-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com